Cas no 1164504-93-1 ((2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide)
![(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1164504-93-1x500.png)
(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- MLS000029222
- SMR000002213
- (2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- 8-Methoxy-2-[(Z)-2-methoxy-phenylimino]-2H-chromene-3-carboxylic acid (furan-2-ylmethyl)-amide
- ASN 03324560
- Oprea1_627187
- cid_650979
- BDBM34211
- HMS2417H07
- STL136316
- N-(furan-2-ylmethyl)-8-methoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide
- N-(2-furfuryl)-8-methoxy-2-(2-methoxyphenyl)imino-chromene-3-carboxamide
- (2Z
-
- インチ: 1S/C23H20N2O5/c1-27-19-10-4-3-9-18(19)25-23-17(22(26)24-14-16-8-6-12-29-16)13-15-7-5-11-20(28-2)21(15)30-23/h3-13H,14H2,1-2H3,(H,24,26)/b25-23-
- InChIKey: WPNUMOGJGFKVLE-BZZOAKBMSA-N
- SMILES: O1/C(/C(C(NCC2=CC=CO2)=O)=CC2C=CC=C(C1=2)OC)=N\C1C=CC=CC=1OC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 30
- 回転可能化学結合数: 6
- 複雑さ: 664
- XLogP3: 3.8
- トポロジー分子極性表面積: 82.3
(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-8189-2mg |
(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide |
1164504-93-1 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6609-8189-4mg |
(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide |
1164504-93-1 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6609-8189-5μmol |
(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide |
1164504-93-1 | 90%+ | 5μl |
$63.0 | 2023-04-20 | |
Life Chemicals | F6609-8189-3mg |
(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide |
1164504-93-1 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6609-8189-2μmol |
(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide |
1164504-93-1 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6609-8189-5mg |
(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide |
1164504-93-1 | 90%+ | 5mg |
$69.0 | 2023-04-20 | |
Life Chemicals | F6609-8189-1mg |
(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide |
1164504-93-1 | 1mg |
$54.0 | 2023-09-07 |
(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide 関連文献
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamideに関する追加情報
The Compound CAS No. 1164504-93-1: (2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
(2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide, also identified by the CAS registry number 1164504-93-1, is a complex organic compound with significant potential in the fields of pharmacology and material science. This compound belongs to the class of chromenes, which are aromatic heterocyclic compounds with a fused benzene and pyran ring system. The structure of this compound incorporates several functional groups, including a furan moiety, methoxy substituents, and an imino group, making it a promising candidate for various applications.
The synthesis of this compound involves a series of carefully designed organic reactions, including Friedel-Crafts alkylation, imine formation, and amide bond formation. These reactions are optimized to ensure high yield and purity, which are critical for its potential use in drug development or as a precursor for advanced materials. Recent studies have highlighted the importance of such multi-functional compounds in creating bioactive molecules with tailored properties.
One of the most intriguing aspects of this compound is its potential biological activity. Researchers have recently explored its ability to act as an antioxidant and anti-inflammatory agent. The presence of the furan ring and methoxy groups contributes to its stability and bioavailability, making it a strong candidate for further pharmacological studies. Additionally, the imino group within the structure has been shown to play a role in intermolecular interactions, potentially enhancing its ability to target specific biological pathways.
Recent advancements in computational chemistry have allowed for detailed molecular modeling of this compound. These models have provided insights into its electronic structure and potential binding affinities to various biological targets. For instance, studies using molecular docking techniques have suggested that this compound may interact with key enzymes involved in oxidative stress pathways, thereby offering therapeutic potential in conditions such as neurodegenerative diseases and cardiovascular disorders.
In terms of material science applications, the unique electronic properties of this compound make it a candidate for use in organic electronics. The chromene core is known for its conjugated π-system, which can facilitate charge transport in organic semiconductors. Incorporating functional groups like the furan and methoxy substituents can further tune these properties, making it suitable for applications such as organic light-emitting diodes (OLEDs) or photovoltaic devices.
Moreover, the compound's structural complexity offers opportunities for further modification and optimization. By altering substituents on the furan or phenyl rings, researchers can explore a wide range of chemical space with potentially diverse biological and physical properties. This modular approach aligns with current trends in drug discovery and materials development, where diversity-oriented synthesis is highly valued.
Despite its promising attributes, further research is required to fully understand the compound's behavior in biological systems and its scalability for industrial applications. Collaborative efforts between chemists, biologists, and material scientists are essential to unlock its full potential across multiple disciplines.
1164504-93-1 ((2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide) Related Products
- 2137728-58-4(5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid)
- 1903167-09-8(N'-(2,5-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)
- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)
- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)
- 2229007-64-9(tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate)
- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)
- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)




